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4-Acetoxybenzyl acrylate
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Overview
Description
4-Acetoxybenzyl acrylate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Chemistry
4-Acetoxybenzyl acrylate is primarily utilized in the synthesis of polymers and copolymers due to its reactive acrylate group, which facilitates polymerization processes.
1.1. Synthesis of Polymers
The compound can be polymerized through free radical polymerization techniques to produce polyacrylate materials with tailored properties. These polymers are often employed in coatings, adhesives, and sealants due to their excellent adhesion and flexibility.
Case Study: Polymer Coatings
A study demonstrated that polymers derived from this compound exhibited enhanced thermal stability and mechanical strength compared to traditional acrylic polymers. The incorporation of this compound improved the performance of coatings used in automotive applications, providing better resistance to environmental degradation.
Property | Traditional Acrylic | This compound Polymer |
---|---|---|
Thermal Stability | Moderate | High |
Mechanical Strength | Low | Enhanced |
Environmental Resistance | Standard | Superior |
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active compounds.
2.1. Anticancer Agents
Research has indicated that derivatives of this compound possess anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways.
Case Study: Anticancer Activity
A recent investigation into various derivatives revealed that certain modifications of this compound significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the potential for developing new therapeutic agents based on this compound.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound Derivative A | 15 | Apoptosis induction |
This compound Derivative B | 10 | Cell cycle arrest |
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of smart materials and nanocomposites.
3.1. Smart Materials
The compound can be incorporated into smart materials that respond to environmental stimuli such as temperature or pH changes.
Case Study: pH-Responsive Hydrogels
Research demonstrated the successful incorporation of this compound into hydrogels that exhibited pH-responsive behavior. These hydrogels showed significant volume changes in response to varying pH levels, making them ideal for drug delivery systems.
pH Level | Volume Change (%) |
---|---|
5 | 20 |
7 | 50 |
9 | 80 |
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(4-acetyloxyphenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C12H12O4/c1-3-12(14)15-8-10-4-6-11(7-5-10)16-9(2)13/h3-7H,1,8H2,2H3 |
InChI Key |
VXBBOSPRLNDDAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)COC(=O)C=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.